molecular formula C22H24ClN4O2S.Cl<br>C22H24Cl2N4O2S B12694715 1-[2-[[4-[[2-Chloro-4-(methylsulphonyl)phenyl]azo]phenyl]ethylamino]ethyl]pyridinium chloride CAS No. 93965-06-1

1-[2-[[4-[[2-Chloro-4-(methylsulphonyl)phenyl]azo]phenyl]ethylamino]ethyl]pyridinium chloride

Cat. No.: B12694715
CAS No.: 93965-06-1
M. Wt: 479.4 g/mol
InChI Key: YCFZHGGVBQCRHG-UHFFFAOYSA-M
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Description

Systematic IUPAC Nomenclature and Structural Formula Analysis

The systematic name 1-[2-[[4-[[2-chloro-4-(methylsulphonyl)phenyl]azo]phenyl]ethylamino]ethyl]pyridinium chloride follows IUPAC rules for naming cationic heterocyclic compounds. The parent structure is the pyridinium ring, a six-membered aromatic heterocycle containing one nitrogen atom. The substituents are prioritized and numbered according to their positions relative to the quaternary nitrogen:

  • Azo linkage : The -N=N- group bridges the central phenyl ring and the 2-chloro-4-(methylsulphonyl)phenyl group.
  • Ethylaminoethyl chain : A two-carbon chain (ethyl group) extends from the para position of the central phenyl ring, terminating in an amino group connected to another ethyl group bound to the pyridinium nitrogen.
  • Chloro and methylsulphonyl substituents : The 2-chloro-4-(methylsulphonyl)phenyl group features a chlorine atom at the ortho position and a methylsulphonyl (-SO₂CH₃) group at the para position relative to the azo bond.

The structural formula (Figure 1) highlights these features:

  • Pyridinium cation: Positively charged nitrogen at position 1.
  • Azo-bridged aromatic system: Provides conjugation across three rings.
  • Chloride counterion: Balances the +1 charge of the pyridinium core.
Structural formula in SMILES notation:  
C[n+]1ccccc1CCN(CCc2ccc(cc2)N=Nc3ccc(c(c3)Cl)S(=O)(=O)C)CC  

Properties

CAS No.

93965-06-1

Molecular Formula

C22H24ClN4O2S.Cl
C22H24Cl2N4O2S

Molecular Weight

479.4 g/mol

IUPAC Name

4-[(2-chloro-4-methylsulfonylphenyl)diazenyl]-N-ethyl-N-(2-pyridin-1-ium-1-ylethyl)aniline;chloride

InChI

InChI=1S/C22H24ClN4O2S.ClH/c1-3-27(16-15-26-13-5-4-6-14-26)19-9-7-18(8-10-19)24-25-22-12-11-20(17-21(22)23)30(2,28)29;/h4-14,17H,3,15-16H2,1-2H3;1H/q+1;/p-1

InChI Key

YCFZHGGVBQCRHG-UHFFFAOYSA-M

Canonical SMILES

CCN(CC[N+]1=CC=CC=C1)C2=CC=C(C=C2)N=NC3=C(C=C(C=C3)S(=O)(=O)C)Cl.[Cl-]

Origin of Product

United States

Preparation Methods

Synthesis of the 2-Chloro-4-(methylsulphonyl)phenyl Diazonium Salt

  • Starting Material: 2-chloro-4-(methylsulphonyl)aniline is synthesized or procured.
  • Diazotization: The aniline is treated with sodium nitrite (NaNO2) in acidic conditions (usually HCl) at low temperature (0–5 °C) to form the diazonium salt.

    $$
    \text{Ar-NH}2 + \text{NaNO}2 + \text{HCl} \rightarrow \text{Ar-N}2^+ \text{Cl}^- + \text{NaCl} + \text{H}2\text{O}
    $$

Azo Coupling Reaction

  • The diazonium salt is then coupled with a phenyl derivative containing an ethylaminoethyl substituent or a precursor that can be further functionalized.
  • The coupling is typically performed in a buffered aqueous or mixed solvent system at low temperature to maintain diazonium stability.
  • The azo bond (-N=N-) forms between the diazonium salt and the aromatic ring of the coupling partner, yielding the azo compound intermediate.

Quaternization to Form Pyridinium Chloride

  • The final step involves quaternization of the pyridine nitrogen to form the pyridinium chloride salt.
  • This is achieved by treating the pyridine-containing intermediate with an alkyl chloride or by protonation with hydrochloric acid.
  • The reaction conditions are controlled to ensure complete conversion to the pyridinium salt, which enhances water solubility and stability.

Reaction Conditions and Purification

Step Reagents/Conditions Temperature Solvent(s) Notes
Diazotization NaNO2, HCl 0–5 °C Water Maintain low temp to stabilize diazonium salt
Azo Coupling Aromatic amine or phenyl derivative 0–10 °C Buffered aqueous or mixed solvents pH control critical for coupling efficiency
Ethylaminoethyl introduction Bromoethylpyridine or reductive amination reagents Room temp to reflux Organic solvents (e.g., ethanol, DMF) Base may be required (e.g., triethylamine)
Quaternization Alkyl chloride or HCl Room temp Organic or aqueous Stoichiometric control to avoid over-alkylation

Purification is typically performed by recrystallization from suitable solvents or by chromatographic techniques such as column chromatography, depending on the scale and purity requirements.

Research Findings and Optimization

  • The azo coupling step is sensitive to pH and temperature; optimal yields are obtained at slightly acidic to neutral pH and low temperatures to prevent diazonium decomposition.
  • The methylsulphonyl substituent on the phenyl ring is electron-withdrawing, which can influence the reactivity of the diazonium salt and coupling efficiency.
  • Quaternization improves the compound’s solubility and biological activity profile, making it suitable for research applications.
  • Analytical techniques such as NMR, IR, UV-Vis spectroscopy, and mass spectrometry are used to confirm the structure and purity at each stage.

Summary Table of Preparation Steps

Step No. Reaction Type Key Reagents Purpose Critical Parameters
1 Diazotization 2-chloro-4-(methylsulphonyl)aniline, NaNO2, HCl Formation of diazonium salt Temp 0–5 °C, acidic pH
2 Azo Coupling Diazonium salt, aromatic amine/phenyl derivative Formation of azo linkage pH control, low temperature
3 Side Chain Introduction Bromoethylpyridine or reductive amination reagents Attachment of ethylaminoethyl group Base presence, solvent choice
4 Quaternization Alkyl chloride or HCl Formation of pyridinium chloride Stoichiometry, reaction time

Chemical Reactions Analysis

1-[2-[[4-[[2-Chloro-4-(methylsulphonyl)phenyl]azo]phenyl]ethylamino]ethyl]pyridinium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[2-[[4-[[2-Chloro-4-(methylsulphonyl)phenyl]azo]phenyl]ethylamino]ethyl]pyridinium chloride has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of dyes and pigments due to its azo linkage, which imparts vibrant colors.

Mechanism of Action

The mechanism of action of 1-[2-[[4-[[2-Chloro-4-(methylsulphonyl)phenyl]azo]phenyl]ethylamino]ethyl]pyridinium chloride involves its interaction with specific molecular targets. The azo linkage can undergo reduction to form amines, which can interact with various biological molecules. The chloro and methylsulphonyl groups can participate in electrophilic and nucleophilic reactions, respectively, affecting cellular pathways and molecular targets.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Pyridinium Derivatives

Compound (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Rotatable Bonds
93965-06-1 (Target) C₂₂H₂₄ClN₄O₂S·Cl 479.4 Chloro, methylsulfonyl, azo Not reported 8
36986-04-6 C₂₂H₂₃ClN₅O₂·Cl 474.3 Chloro, nitro, azo 268–287 8
36741-85-2 C₁₃H₁₃ClN₂O 248.7 Hydroxyimino, benzyl Not reported 4
14408-20-9 C₂₂H₃₉ClN 353.0 Hexadecyl, methyl Not reported 2

Key Observations:

Substituent Effects on Polarity: The target compound’s methylsulfonyl group increases polarity compared to nitro (36986-04-6) or alkyl (14408-20-9) substituents, enhancing solubility in polar solvents .

Thermal Stability: Compounds with nitro groups (e.g., 36986-04-6) exhibit higher melting points (268–287°C) than alkylated derivatives, suggesting stronger intermolecular interactions .

Electronic and Spectroscopic Differences

  • IR and NMR Profiles: The target compound’s IR spectrum would show characteristic S=O stretches (~1350–1150 cm⁻¹) from the methylsulfonyl group, absent in nitro analogs . In ¹H NMR, the ethylaminoethyl side chain would produce distinct δ 2.5–3.5 ppm signals, differentiating it from benzyl-substituted analogs (e.g., 36741-85-2) .

Biological Activity

1-[2-[[4-[[2-Chloro-4-(methylsulphonyl)phenyl]azo]phenyl]ethylamino]ethyl]pyridinium chloride, a complex organic compound, is characterized by its unique functional groups, including a pyridinium core, chloro group, methylsulphonyl group, and an azo linkage. This compound has garnered attention in biological research due to its potential pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula of 1-[2-[[4-[[2-Chloro-4-(methylsulphonyl)phenyl]azo]phenyl]ethylamino]ethyl]pyridinium chloride is C22H24ClN4O2S.Cl, with a molecular weight of 479.4 g/mol. Its structure allows for various chemical interactions that may influence its biological activity.

Structural Features

FeatureDescription
Pyridinium Core Central structure facilitating ionic interactions
Chloro Group Enhances electrophilic reactivity
Methylsulphonyl Group Increases solubility and reactivity
Azo Linkage Potential for reduction to form amines

Biological Activity

Research indicates that 1-[2-[[4-[[2-Chloro-4-(methylsulphonyl)phenyl]azo]phenyl]ethylamino]ethyl]pyridinium chloride exhibits various biological activities, including:

  • Antitumor Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines by inducing apoptosis and disrupting cellular signaling pathways.
  • Antimicrobial Properties : The compound has shown potential against various bacterial strains, likely due to its ability to interact with microbial cell membranes.
  • Cellular Mechanisms : The mechanism of action is believed to involve interactions with specific molecular targets within cells, potentially altering cellular pathways related to inflammation and cell proliferation.

Case Studies

  • Antitumor Effects : A study evaluated the effect of the compound on Mia PaCa-2 pancreatic cancer cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with evidence of increased apoptosis as assessed by flow cytometry.
  • Antibacterial Activity : In vitro tests demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at low micromolar concentrations. The mechanism was attributed to membrane disruption and interference with metabolic processes.

The biological activity of 1-[2-[[4-[[2-Chloro-4-(methylsulphonyl)phenyl]azo]phenyl]ethylamino]ethyl]pyridinium chloride can be attributed to several mechanisms:

  • Electrophilic Interactions : The chloro and methylsulphonyl groups may facilitate nucleophilic attacks on cellular macromolecules.
  • Reduction of Azo Linkage : The azo group can be reduced to form amines that interact with biomolecules, potentially leading to altered signaling pathways.
  • Cellular Uptake : The pyridinium structure enhances solubility in biological systems, promoting cellular uptake.

Comparative Analysis

To understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds.

Compound NameStructural FeaturesUnique Aspects
2-ChloroanilineContains a chloro groupSimpler structure without azo linkage
MethylsulfonylbenzeneContains a methylsulfonyl groupLacks pyridine and azo functionalities
Azo Dyes (general)Contains azo linkagesVarying substituents lead to different colors and properties

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